4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Overview
Description
The compound “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Scientific Research Applications
Synthesis Techniques
- Microwave-Assisted Synthesis : This method is used for synthesizing 4-oxobutenoic acids, which are biologically active and serve as intermediates for further derivatization. A study demonstrated microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid as a feasible approach (Uguen et al., 2021).
Derivative Synthesis
- Synthesis of Complex Derivatives : Research has explored the synthesis of specific derivatives involving reactions with various compounds, leading to products with potential applications in diverse fields (Abraham & Leete, 1996).
Pharmaceutical Research
- Antibacterial Activities : A study described the synthesis of a new fluorinated compound related to nalidixic acid, exhibiting high broad-spectrum antibacterial activities (Stefancich et al., 1985).
Material Science
- Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel, demonstrating significant effectiveness (Bouklah et al., 2006).
Neurological Research
- Alzheimer’s Disease Research : A novel fluorescent probe synthesized from this compound showed high binding affinities toward Aβ(1–40) aggregates, providing insights for Alzheimer’s disease diagnosis (Fa et al., 2015).
Mechanism of Action
- The pyrrolidine ring in EOPA is a versatile scaffold used by medicinal chemists to design bioactive compounds . It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space.
- Upon binding, EOPA may induce conformational changes in the target protein, affecting its function. For example, the R-methyl group of a related compound was shown to influence the mobility of a protein loop .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- EOPA’s ethoxymethyl group suggests good oral absorption due to its lipophilicity. The pyrrolidine ring’s stereochemistry may influence tissue distribution. EOPA could undergo hydrolysis of the ethoxymethyl group, leading to its active form. The compound’s metabolites would likely be excreted via urine or bile. EOPA’s physicochemical properties affect its bioavailability .
Future Directions
Properties
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-16-8-9-4-3-7-12(9)10(13)5-6-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJWYPWVSHOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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